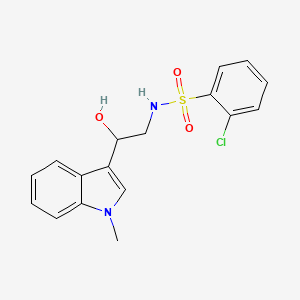

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

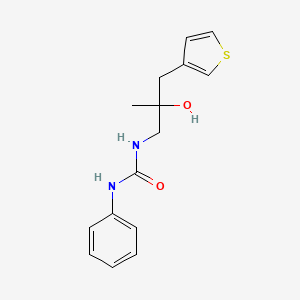

“2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are important types of molecules and natural products that play a significant role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological and pharmaceutical activities . For instance, a reaction involving triethylamine was reported to have proceeded to 66% conversion and high chemoselectivity .

Molecular Structure Analysis

The molecular formula of this compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

The compound has a melting point of 211–213°C . The 1H-NMR spectrum shows various peaks, including δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), and δ 7.27 (s, 4H, Ar-H) .

科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole allow it to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. These compounds can interfere with various inflammatory pathways, providing a basis for the treatment of chronic inflammatory diseases. The indole nucleus’s ability to modulate immune responses makes it a valuable pharmacophore in anti-inflammatory drug design .

Anticancer Activity

Indole derivatives are also explored for their anticancer activities. They can act on different pathways involved in cancer cell proliferation and survival. The indole moiety is a part of many synthetic drug molecules, which are designed to target specific cancer types or stages .

Antimicrobial Activity

The antimicrobial effects of indole derivatives cover a broad spectrum, including antibacterial, antifungal, and antiparasitic activities. These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA replication, making them effective against various pathogens .

Antidiabetic Activity

Indole-based compounds have shown promise in the treatment of diabetes. They can modulate insulin secretion, improve insulin sensitivity, and influence glucose metabolism. Research into indole derivatives continues to uncover new mechanisms by which they can be used to manage diabetes .

Antimalarial Activity

Malaria is a significant global health challenge, and indole derivatives have been identified as potential antimalarial agents. They can inhibit the growth of Plasmodium parasites at various life cycle stages, offering a pathway to new treatments for this devastating disease .

Anticholinesterase Activity

Indole derivatives can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, indole-based compounds can increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .

Antioxidant Activity

Oxidative stress is implicated in many diseases, and indole derivatives can serve as antioxidants. They can neutralize free radicals, protect cellular components from oxidative damage, and thus contribute to the prevention of various oxidative stress-related conditions .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can have a significant impact on the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects can be expected to be diverse and potentially beneficial for a variety of health conditions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .

特性

IUPAC Name |

2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQJJJIQYFNPBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)

![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)

![1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2910654.png)

![(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2910656.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2910660.png)

![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2910665.png)